molecular formula C28H29FN2O3S B2866680 1-benzyl-7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892782-87-5

1-benzyl-7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2866680
CAS No.: 892782-87-5
M. Wt: 492.61
InChI Key: UUXMGQBSESCWSM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents influencing its physicochemical and biological properties. Key structural features include:

  • Position 3: 2,5-Dimethylbenzenesulfonyl moiety, a strong electron-withdrawing group that may modulate electronic density and binding interactions.
  • Position 6: Fluorine atom, commonly associated with improved bioavailability and metabolic stability in pharmaceuticals.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest relevance in antibiotic or kinase inhibitor development .

Properties

IUPAC Name

1-benzyl-7-(diethylamino)-3-(2,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2O3S/c1-5-30(6-2)25-16-24-22(15-23(25)29)28(32)27(18-31(24)17-21-10-8-7-9-11-21)35(33,34)26-14-19(3)12-13-20(26)4/h7-16,18H,5-6,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXMGQBSESCWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=C(C=CC(=C3)C)C)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

BD87610: 7-(Diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Key Differences :

  • Position 1 Substituent: Ethyl vs. benzyl in the target compound. Impact: The benzyl group increases molecular weight (~473.5 vs.
  • Shared Features: Identical diethylamino, sulfonyl, and fluoro groups. Theoretical Implications:
  • Benzyl may enhance binding to hydrophobic pockets in biological targets compared to ethyl.

Compounds 97 and 98: 1-Pentyl-3-carbonyl Derivatives

Compound 97: 3-((6-Methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Compound 98: 3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Key Differences:

  • Position 3 Substituent: Carbonyl groups (naphthalene/anthracene) vs. sulfonyl in the target compound.
  • Position 1 Substituent: Pentyl vs. benzyl.

Cetefloxacin: Fluoroquinolone Antibiotic

Structural Overlap :

  • Shared fluoro and dihydroquinolinone core, common in antibiotics targeting DNA gyrase. Key Differences:
  • Position 1 : Cetefloxacin has a cyclopropyl group vs. benzyl in the target compound.
  • Position 7: Cetefloxacin features a complex azetidinyl group vs. diethylamino. Functional Implications:
  • The diethylamino group in the target compound may improve water solubility compared to cetefloxacin’s heterocyclic substituents.

Data Table: Structural and Functional Comparison

Compound Name Position 1 Position 3 Position 6 Position 7 Molecular Weight Key Properties/Notes
Target Compound Benzyl 2,5-Dimethylbenzenesulfonyl Fluoro Diethylamino ~473.5* High lipophilicity, potential antibiotic activity
BD87610 Ethyl 2,5-Dimethylbenzenesulfonyl Fluoro Diethylamino 430.5 Lower MW, reduced hydrophobicity
Compound 97 Pentyl 6-Methoxynaphthalene-2-carbonyl - - 400.0 Carbonyl-based electron effects
Cetefloxacin Cyclopropyl Carboxylic acid Fluoro Azetidinyl ~372.4 Clinically used antibiotic

*Estimated based on structural similarity to BD87610.

Research Findings and Implications

  • Sulfonyl vs. Carbonyl Groups : The 2,5-dimethylbenzenesulfonyl group in the target compound may enhance stability and target binding compared to carbonyl derivatives due to stronger electron-withdrawing effects .
  • Benzyl vs. Alkyl/Aromatic Groups : The benzyl substituent likely improves interaction with aromatic residues in enzymes or receptors, a feature absent in ethyl or pentyl analogs .

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